

# Ethyl mandelate CAS number and molecular weight

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Compound of Interest		
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## An In-depth Technical Guide to Ethyl Mandelate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ethyl mandelate**, a significant chiral building block in the pharmaceutical and fine chemical industries. This document details its physicochemical properties, synthesis, and key applications, with a focus on its role in asymmetric synthesis.

# **Core Chemical Identifiers and Properties**

**Ethyl mandelate** is the ethyl ester of mandelic acid.[1] It is a chiral molecule, existing as (R)-and (S)-enantiomers, as well as a racemic mixture.

CAS Number: 774-40-3 (for the racemic mixture, DL-**Ethyl mandelate**)[2][3] Molecular Formula: C<sub>10</sub>H<sub>12</sub>O<sub>3</sub>[1] Molecular Weight: 180.20 g/mol [1][4]

The quantitative physicochemical properties of **ethyl mandelate** are summarized in the table below for easy reference and comparison.



Property	Value	Source
Molecular Weight	180.20 g/mol	[1][4]
CAS Number (Racemate)	774-40-3	[2][3]
CAS Number ((R)-enantiomer)	10606-72-1	[4]
Appearance	Colorless to white solid, semi- solid, or liquid	
Melting Point	24-27 °C	[5]
Boiling Point	253-255 °C (at atmospheric pressure)	[2]
Density	~1.13 g/cm³ (at 20 °C)	[5]
Flash Point	93 °C	[5]
Refractive Index	~1.5136 (at 25 °C)	[5]
Solubility	Soluble in methanol	[2]

### **Synthesis and Production**

**Ethyl mandelate** is commonly synthesized through the Fischer esterification of mandelic acid with ethanol in the presence of an acid catalyst. For the production of enantiomerically pure **ethyl mandelate**, several asymmetric synthesis and resolution strategies are employed.

# General Experimental Protocol: Fischer Esterification of Mandelic Acid

This protocol describes a standard laboratory procedure for the synthesis of racemic **ethyl mandelate**.

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve mandelic acid (1.0 equivalent) in an excess of absolute ethanol (e.g., 5-10 equivalents).
- Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents), to the solution.



- Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up: After completion, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.
- Extraction: Extract the aqueous layer with an organic solvent, such as ethyl acetate. Combine the organic layers.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude **ethyl mandelate**. Further purification can be achieved by vacuum distillation.

# **Applications in Drug Development and Asymmetric Synthesis**

**Ethyl mandelate** serves as a crucial chiral synthon, or building block, for the synthesis of more complex chiral molecules, particularly in the pharmaceutical industry.[6] Its enantiomers are valuable intermediates for the production of various bioactive compounds.

### **Enzymatic Kinetic Resolution**

Enzymatic kinetic resolution is a widely used method to obtain enantiomerically pure forms of **ethyl mandelate**. This technique leverages the high stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in the racemic mixture.

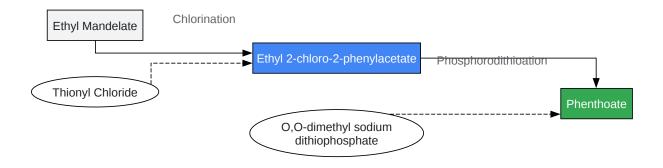
- Reaction Setup: In a suitable flask, dissolve racemic ethyl mandelate (1.0 equivalent) in an anhydrous organic solvent (e.g., toluene).
- Enzyme and Acyl Donor Addition: Add an immobilized lipase (e.g., Candida antarctica lipase B, CALB) and an acyl donor (e.g., vinyl acetate, 1.5-3.0 equivalents).
- Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., room temperature to 40 °C) and monitor the reaction progress by chiral gas chromatography (GC) or highperformance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the substrate and product.



- Termination and Work-up: Once the desired conversion (typically close to 50%) is reached, filter off the immobilized enzyme.
- Separation: Concentrate the filtrate under reduced pressure. The resulting mixture, containing one enantiomer of **ethyl mandelate** and the acylated other enantiomer, can then be separated by column chromatography.

# **Visualizing Workflows**

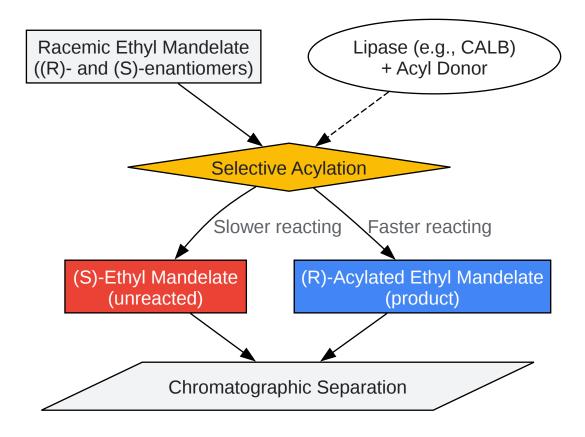
The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows involving **ethyl mandelate**.



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Caption: Synthesis pathway of Phenthoate from **Ethyl Mandelate**.





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Caption: Workflow for Enzymatic Kinetic Resolution of **Ethyl Mandelate**.

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